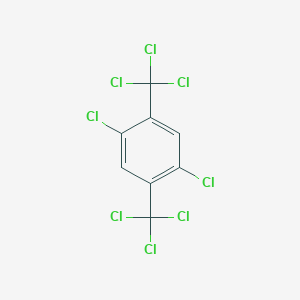

1,4-Dichloro-2,5-bis(trichlorométhyl)benzène

Vue d'ensemble

Description

1,4-Dichloro-2,5-bis(trichloromethyl)benzene is an organic compound with the molecular formula C8H2Cl8 and a molecular weight of 381.73 g/mol . This compound is characterized by its white to off-white solid form and slight solubility in chloroform and dichloromethane . It is a derivative of 1,4-bis(trichloromethyl)-2-chlorobenzene and is used as a reagent in the synthesis of hexachloroxylene derivatives, which have pharmaceutical applications such as antimalarial and schistosomicidal agents .

Applications De Recherche Scientifique

Agrochemical Industry

1,4-Dichloro-2,5-bis(trichloromethyl)benzene serves as a precursor in the synthesis of various agrochemicals. Its derivatives are utilized for their pesticidal properties, particularly in the formulation of herbicides and fungicides.

- Case Study: Synthesis of Trifluoromethylpyridines

- Overview : Trifluoromethylpyridines are synthesized using 1,4-dichloro-2,5-bis(trichloromethyl)benzene as a reagent.

- Outcome : The resultant compounds have shown effectiveness in pest control, leading to the development of over 20 new agrochemicals that have received ISO common names.

Pharmaceutical Applications

The compound is also significant in the pharmaceutical sector, where it acts as an intermediate in the synthesis of various medicinal compounds.

- Case Study: Antimalarial and Schistosomicidal Agents

- Overview : Derivatives of hexachloroxylene synthesized from 1,4-dichloro-2,5-bis(trichloromethyl)benzene have been studied for their potential as antimalarial and schistosomicidal agents.

- Outcome : These derivatives have shown promising results in preclinical trials for treating malaria and schistosomiasis.

Recent studies have highlighted the unique substitution pattern of 1,4-dichloro-2,5-bis(trichloromethyl)benzene that enhances its reactivity compared to other chlorinated aromatic compounds. This specificity allows for targeted applications in both industrial processes and biological systems .

Mécanisme D'action

Target of Action

It is known to be a derivative compound of 1,4-bis(trichloromethyl)-2-chlorobenzene , which is used as a reagent for the synthesis of hexachloroxylene derivatives . These derivatives have pharmaceutical functions as antimalarial and schistosomicides .

Mode of Action

It is known to act as a reagent in the synthesis of hexachloroxylene derivatives . These derivatives interact with their targets to exert antimalarial and schistosomicidal effects .

Biochemical Pathways

Given its role in the synthesis of hexachloroxylene derivatives , it may indirectly influence the pathways associated with malaria and schistosomiasis treatment.

Result of Action

As a reagent in the synthesis of hexachloroxylene derivatives , it contributes to the production of compounds with antimalarial and schistosomicidal effects .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and degradation over time .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

Méthodes De Préparation

The synthesis of 1,4-Dichloro-2,5-bis(trichloromethyl)benzene typically involves the chlorination of para-xylene. This process requires specific reaction conditions, including the presence of chlorine gas and a suitable catalyst to facilitate the chlorination reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

1,4-Dichloro-2,5-bis(trichloromethyl)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents and catalysts used.

Reduction: Reduction reactions can convert the trichloromethyl groups into other functional groups.

Substitution: The compound can undergo substitution reactions where chlorine atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

1,4-Dichloro-2,5-bis(trichloromethyl)benzene can be compared with other similar compounds, such as:

1,4-Bis(trichloromethyl)-2-chlorobenzene: This compound is a precursor in the synthesis of 1,4-Dichloro-2,5-bis(trichloromethyl)benzene and shares similar chemical properties.

1,4-Dichloro-2-(trichloromethyl)benzene: Another related compound with similar structural features and chemical behavior.

The uniqueness of 1,4-Dichloro-2,5-bis(trichloromethyl)benzene lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for specific applications in pharmaceuticals and industrial chemistry .

Activité Biologique

1,4-Dichloro-2,5-bis(trichloromethyl)benzene, also known as hexachloroparaxylene (CAS Number: 2142-29-2), is a chlorinated aromatic compound with significant industrial applications. Its biological activity has been a subject of interest due to its potential effects on human health and the environment. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₂Cl₈

- Molecular Weight : 381.73 g/mol

- Melting Point : 106-110 °C

- Boiling Point : 312 °C

- Density : 1.628 g/cm³

- LogP : 5.34 (indicating high lipophilicity) .

Toxicity and Mutagenicity

1,4-Dichloro-2,5-bis(trichloromethyl)benzene has been classified as a mutagenic compound. Studies indicate that it can induce genetic mutations in various organisms, raising concerns about its carcinogenic potential. The compound's mutagenicity was highlighted in a comprehensive review of chemicals with established mutagenic properties .

Antimicrobial Properties

Research has suggested that hexachloroparaxylene exhibits antimicrobial activity. In particular, it has been studied for its potential use in controlling parasitic infections such as fascioliasis in swine. A study from 1968 demonstrated its efficacy in reducing parasite loads in infected animals .

Endocrine Disruption

Chlorinated aromatic compounds are known for their endocrine-disrupting properties. Hexachloroparaxylene may interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms. This aspect requires further investigation to fully understand the implications of exposure to this compound.

Case Study 1: Fascioliasis Control in Swine

A notable study conducted by Kabaloev et al. (1968) explored the use of hexachloroparaxylene in treating fascioliasis in swine. The results indicated a significant reduction in parasite counts post-treatment, suggesting its potential as an effective veterinary pharmaceutical agent .

| Study Reference | Treatment | Outcome |

|---|---|---|

| Kabaloev et al., 1968 | Hexachloroparaxylene | Reduced parasite load in swine |

Case Study 2: Mutagenicity Assessment

A detailed mutagenicity assessment was performed using various strains of bacteria to evaluate the genetic impact of hexachloroparaxylene exposure. Results showed a dose-dependent increase in mutation rates, particularly at higher concentrations .

| Bacterial Strain | Concentration (µg/mL) | Mutation Rate (%) |

|---|---|---|

| Salmonella typhimurium TA98 | 50 | 12 |

| Salmonella typhimurium TA100 | 100 | 25 |

| Escherichia coli WP2 | 200 | 30 |

The biological activity of hexachloroparaxylene is primarily attributed to its ability to form reactive metabolites that can interact with cellular macromolecules such as DNA and proteins. This interaction can lead to oxidative stress and subsequent cellular damage.

Propriétés

IUPAC Name |

1,4-dichloro-2,5-bis(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl8/c9-5-1-3(7(11,12)13)6(10)2-4(5)8(14,15)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXLFMXXVKFMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)C(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301687 | |

| Record name | 1,4-Dichloro-2,5-bis(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-29-2 | |

| Record name | 1,5-bis(trichloromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dichloro-2,5-bis(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.